molecular formula C11H18F7ISi2 B14391206 (3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) CAS No. 89608-41-3

(3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane)

Cat. No.: B14391206
CAS No.: 89608-41-3
M. Wt: 466.32 g/mol
InChI Key: TVJBWQOBCLKHKA-UHFFFAOYSA-N
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Description

(3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) is a fluorinated organic compound with the molecular formula C11H18F7ISi2. This compound is characterized by the presence of heptafluorinated carbon chains and an iodine atom, making it a unique and valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) typically involves the reaction of heptafluorinated alkenes with iodine and trimethylsilyl groupsThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and silylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia .

Major Products

The major products formed from these reactions include fluorinated ketones, aldehydes, alkenes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The fluorinated carbon chains and iodine atom contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to its diverse applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

    Heptafluorobutyl iodide: Similar in structure but lacks the trimethylsilyl groups.

    Heptafluoro-1-iodobutane: Another fluorinated iodide with a shorter carbon chain.

    Heptafluoropentene: A fluorinated alkene without the iodine atom.

Uniqueness

(3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) is unique due to the presence of both heptafluorinated carbon chains and trimethylsilyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .

Properties

CAS No.

89608-41-3

Molecular Formula

C11H18F7ISi2

Molecular Weight

466.32 g/mol

IUPAC Name

(3,3,4,4,5,5,5-heptafluoro-1-iodo-1-trimethylsilylpent-1-en-2-yl)-trimethylsilane

InChI

InChI=1S/C11H18F7ISi2/c1-20(2,3)7(8(19)21(4,5)6)9(12,13)10(14,15)11(16,17)18/h1-6H3

InChI Key

TVJBWQOBCLKHKA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C([Si](C)(C)C)I)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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